![molecular formula C9H5BrF3N B15205526 2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15205526.png)
2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile typically involves the bromination of 3-(trifluoromethyl)phenylacetonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the purification of the compound is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as dimethyl sulfoxide or tetrahydrofuran.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of 2-[3-(Substituted)-5-(trifluoromethyl)phenyl]acetonitrile derivatives.
Reduction: Formation of 2-[3-Bromo-5-(trifluoromethyl)phenyl]ethylamine.
Oxidation: Formation of 2-[3-Bromo-5-(trifluoromethyl)phenyl]acetic acid or corresponding phenols.
Scientific Research Applications
2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)phenol
- 2-Bromo-5-(trifluoromethyl)pyridine
- 3,5-Bis(trifluoromethyl)phenylacetonitrile
Uniqueness
2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile is unique due to the combination of the bromine and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and physical properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds that may lack one of these functional groups.
Properties
Molecular Formula |
C9H5BrF3N |
|---|---|
Molecular Weight |
264.04 g/mol |
IUPAC Name |
2-[3-bromo-5-(trifluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H5BrF3N/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5H,1H2 |
InChI Key |
JWNFNOYBBJHCBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B15205451.png)
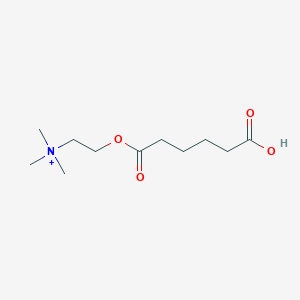
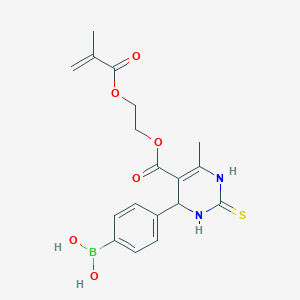
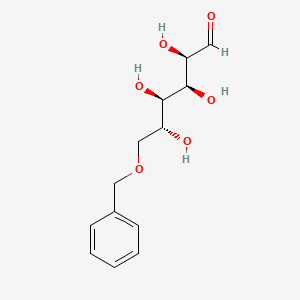


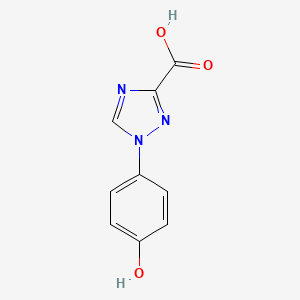




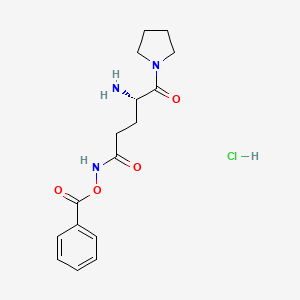
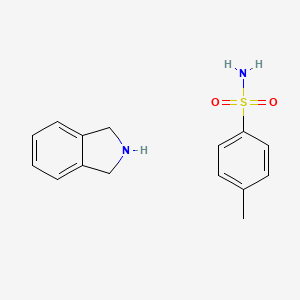
![(Octahydropyrrolo[1,2-a]pyrazin-7-yl)methanol](/img/structure/B15205532.png)
